

Convolamine and its Nexus with Shankhpushpi: A Technical Guide for Researchers

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Compound of Interest

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Convolamine, a tropane alkaloid primarily found in *Convolvulus prostratus* (syn. *Convolvulus pluricaulis*), is emerging as a compound of significant interest in neuropharmacology. This plant is a principal botanical source of the traditional Ayurvedic medicine, Shankhpushpi, which has been historically utilized for its cognitive-enhancing and anxiolytic properties. This technical guide provides a comprehensive overview of **convolamine**, its chemical properties, and its intricate relationship with Shankhpushpi. It delves into the quantitative analysis of **convolamine** in its botanical source, its pharmacological effects with a focus on its role as a sigma-1 receptor positive modulator, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Convolamine and Shankhpushpi

Shankhpushpi is a revered herb in Ayurvedic medicine, traditionally acclaimed as a 'Medhya Rasayana' or a nervine tonic that enhances memory and intellect.^[1] While the name Shankhpushpi is associated with several plant species, *Convolvulus prostratus* is considered a primary and authentic source.^[2] The therapeutic effects of Shankhpushpi are attributed to its rich phytochemical composition, which includes alkaloids, flavonoids, and coumarins.^{[1][3]} Among these, the tropane alkaloid **convolamine** has been identified as a key bioactive constituent responsible for the plant's nootropic and neuroprotective activities.^{[1][4]}

Convolamine (C₁₇H₂₃NO₄) is structurally a tropane ester, a class of alkaloids known for their diverse pharmacological activities.[5] Its significance lies in its recently elucidated mechanism of action as a positive modulator of the sigma-1 receptor (S1R), a unique intracellular chaperone protein involved in cellular stress responses and neuronal plasticity.[6] This guide will explore the scientific evidence that substantiates the traditional claims of Shankhpushpi, with a specific focus on the pharmacology and experimental evaluation of **convolamine**.

Quantitative Analysis of Convolamine

The concentration of **convolamine** can vary depending on the plant part and the geographical source. While specific quantitative data for **convolamine** across different plant parts of *C. prostratus* is not extensively documented in the available literature, analysis of related compounds in Shankhpushpi provides a basis for understanding its distribution. For instance, studies on other chemical markers in *C. prostratus* have shown differential distribution in various plant parts. It is generally understood that the aerial parts of the plant are rich in alkaloids.

Table 1: Phytochemical Markers in Convolvulus prostratus

Phytochemical Marker	Plant Part	Method of Quantification	Reported Concentration (% w/w)	Reference
Scopoletin	Whole Plant	HPTLC	0.00305%	[7]
Scopoletin	Hydro-alcoholic extract	HPLC	0.1738%	[4]
Scopoletin	Methanolic extract	HPLC	0.0932%	[4]
Scopoletin	Aqueous extract	HPLC	0.0435%	[4]
β-sitosterol	Whole Plant	HPTLC	46.61 mg/100g	[8]
Lupeol	Whole Plant	HPTLC	24.65 mg/100g	[8]

Note: This table highlights the quantification of other major phytochemicals in *Convolvulus prostratus* due to the limited direct quantitative data on **convolamine**.

Experimental Protocols

Extraction and Isolation of Convolamine

The following is a general protocol for the extraction of tropane alkaloids from plants of the Convolvulaceae family, which can be adapted for the isolation of **convolamine** from *Convolvulus prostratus*.^[5]

Protocol 1: Acid-Base Extraction of Tropane Alkaloids

- Preparation of Plant Material:
 - Air-dry the aerial parts of *Convolvulus prostratus* in a shaded, well-ventilated area.
 - Grind the dried plant material into a coarse powder.
- Maceration:
 - Macerate the powdered plant material in methanol for 48 hours at room temperature with intermittent shaking.
- Filtration and Concentration:
 - Filter the methanolic extract through Whatman No. 1 filter paper.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
- Acid-Base Partitioning:
 - Dissolve the crude extract in 5% hydrochloric acid (HCl).
 - Wash the acidic solution with chloroform in a separatory funnel to remove non-alkaloidal impurities. Discard the chloroform layer.
 - Adjust the pH of the aqueous layer to 9-10 using 25% ammonium hydroxide to precipitate the free alkaloid bases.
- Extraction of Free Alkaloids:

- Extract the alkaline aqueous solution multiple times with chloroform.
- Combine the chloroform extracts.
- Drying and Final Concentration:
 - Dry the combined chloroform extract over anhydrous sodium sulfate.
 - Filter and concentrate the dried extract to dryness using a rotary evaporator to yield the crude alkaloid extract containing **convolamine**.

Quantification of Convolamine by High-Performance Thin-Layer Chromatography (HPTLC)

The following is a validated HPTLC method for the quantification of scopoletin in *Convolvulus prostratus*, which can be adapted for **convolamine** with appropriate standard and mobile phase optimization.[\[9\]](#)[\[10\]](#)

Protocol 2: HPTLC Quantification

- Sample and Standard Preparation:
 - Prepare a standard stock solution of **convolamine** of known concentration in methanol.
 - Prepare sample solutions by extracting a known weight of powdered *C. prostratus* with methanol.
- Chromatography:
 - Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.
 - Mobile Phase (for Scopoletin): Toluene:Ether (1:1, saturated with 10% glacial acetic acid).
Note: This mobile phase would need to be optimized for **convolamine** separation.
 - Application: Apply standard and sample solutions as bands on the HPTLC plate using an automated applicator.
- Development and Densitometry:

- Develop the plate in a twin-trough chamber saturated with the mobile phase.
- After development, air-dry the plate.
- Scan the plate using a TLC scanner at an appropriate wavelength for **convolamine** (e.g., 254 nm or after derivatization).
- Quantification:
 - Generate a calibration curve by plotting the peak area of the standard against its concentration.
 - Calculate the concentration of **convolamine** in the sample by interpolating its peak area on the calibration curve.

In Vitro Neuroprotection Assay

The neuroprotective effects of **convolamine** can be assessed using neuronal cell lines such as SH-SY5Y.^{[11][12]}

Protocol 3: Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

- Cell Culture:
 - Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Treatment:
 - Seed the cells in 96-well plates at a suitable density.
 - Pre-treat the cells with varying concentrations of **convolamine** for a specified duration (e.g., 24 hours).
 - Induce neurotoxicity by exposing the cells to a toxic concentration of glutamate (e.g., 8 mM) for a defined period (e.g., 12 hours).^[13]
- Assessment of Cell Viability:

- Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Add MTT solution to each well and incubate.
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Assessment of Cognitive Enhancement

Animal models are crucial for evaluating the nootropic effects of **convolamine**. The Y-maze, Morris water maze, and passive avoidance tests are commonly used behavioral paradigms.

Protocol 4: Y-Maze Spontaneous Alternation Test

This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.^{[10][14]}

- Apparatus: A Y-shaped maze with three identical arms.
- Procedure:
 - Place a mouse in the center of the Y-maze and allow it to freely explore the three arms for a set duration (e.g., 8 minutes).
 - Record the sequence of arm entries using a video tracking system.
- Data Analysis:
 - An alternation is defined as successive entries into the three different arms.
 - Calculate the percentage of spontaneous alternation as: $(\text{Number of alternations} / (\text{Total number of arm entries} - 2)) \times 100$.

- An increase in the percentage of spontaneous alternation indicates improved spatial working memory.

Protocol 5: Morris Water Maze Test

This test evaluates spatial learning and memory.^{[7][15]}

- Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
- Procedure (Acquisition Phase):
 - Train the animals for several consecutive days (e.g., 4-5 days) with multiple trials per day.
 - In each trial, release the mouse from a different quadrant of the pool and allow it to find the hidden platform.
 - Record the escape latency (time to find the platform) and the path taken.
- Procedure (Probe Trial):
 - On the day after the last training session, remove the platform and allow the mouse to swim freely for a set duration (e.g., 60 seconds).
 - Record the time spent in the target quadrant (where the platform was previously located).
- Data Analysis:
 - A decrease in escape latency across training days indicates learning.
 - A significant preference for the target quadrant during the probe trial indicates spatial memory retention.

Protocol 6: Passive Avoidance Test

This test assesses fear-motivated long-term memory.^{[16][17]}

- Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

- Procedure (Training):
 - Place the mouse in the light compartment.
 - When the mouse enters the dark compartment, deliver a mild foot shock.
- Procedure (Testing):
 - After a retention interval (e.g., 24 hours), place the mouse back in the light compartment.
 - Measure the latency to enter the dark compartment (step-through latency).
- Data Analysis:
 - An increased step-through latency during the testing session compared to the training session indicates successful memory of the aversive stimulus.

Pharmacological Effects of Convolamine

The primary pharmacological action of **convolamine** that underpins its nootropic and neuroprotective effects is its role as a positive modulator of the sigma-1 receptor (S1R).[6]

Table 2: Pharmacological Data for **Convolamine**

Parameter	Value	Experimental Model	Reference
IC ₅₀ (S1R Positive Modulation)	289 nM	In vitro S1R/BiP dissociation assay	[6]
Effective In Vivo Dose (Neuroprotection)	~1 mg/kg	Aβ _{25–35} -induced learning impairment in mice	[6]
Effective In Vivo Dose (Cognitive Enhancement)	~1 mg/kg	Dizocilpine-treated mice	[6]

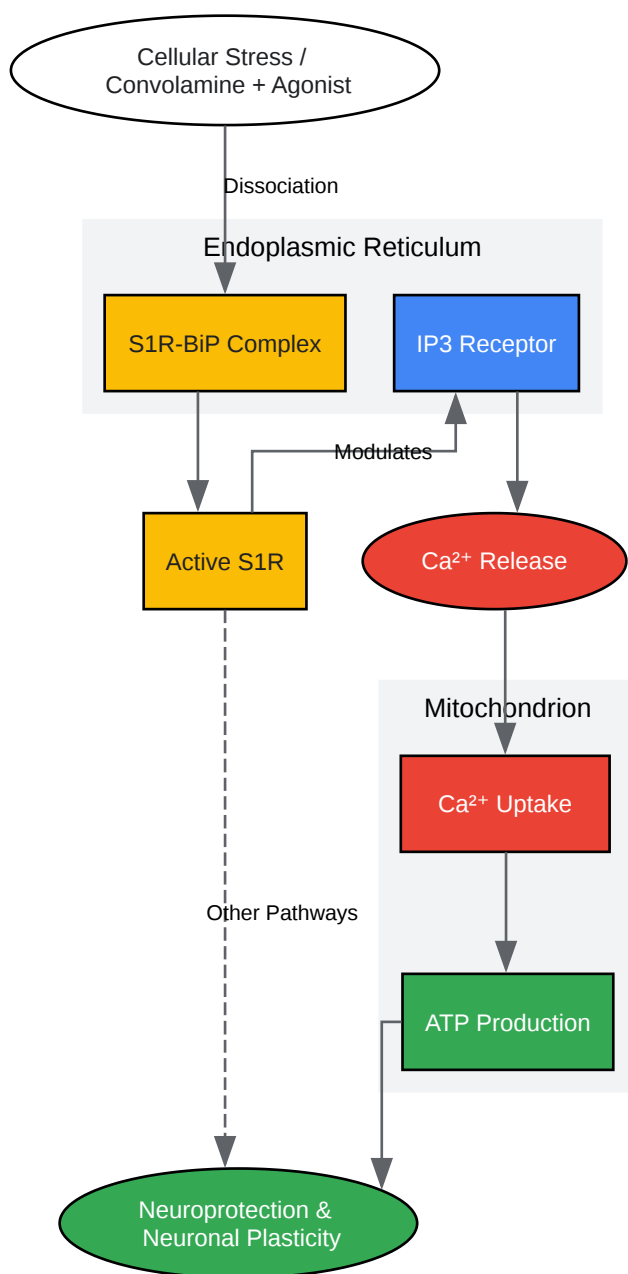
Unlike direct S1R agonists, **convolamine** does not bind to the primary agonist/antagonist site of the receptor. Instead, it enhances the receptor's response to endogenous or exogenous agonists. This positive allosteric modulation is a nuanced mechanism that can fine-tune cellular responses without causing overstimulation.

Signaling Pathways and Mechanisms of Action

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[18] It plays a crucial role in regulating intracellular calcium signaling, mitigating ER stress, and promoting cell survival.[17]

Sigma-1 Receptor Signaling

Under normal conditions, S1R is associated with the binding immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by agonists or in response to cellular stress, S1R dissociates from BiP and can then interact with various client proteins, including ion channels and kinases.[18]



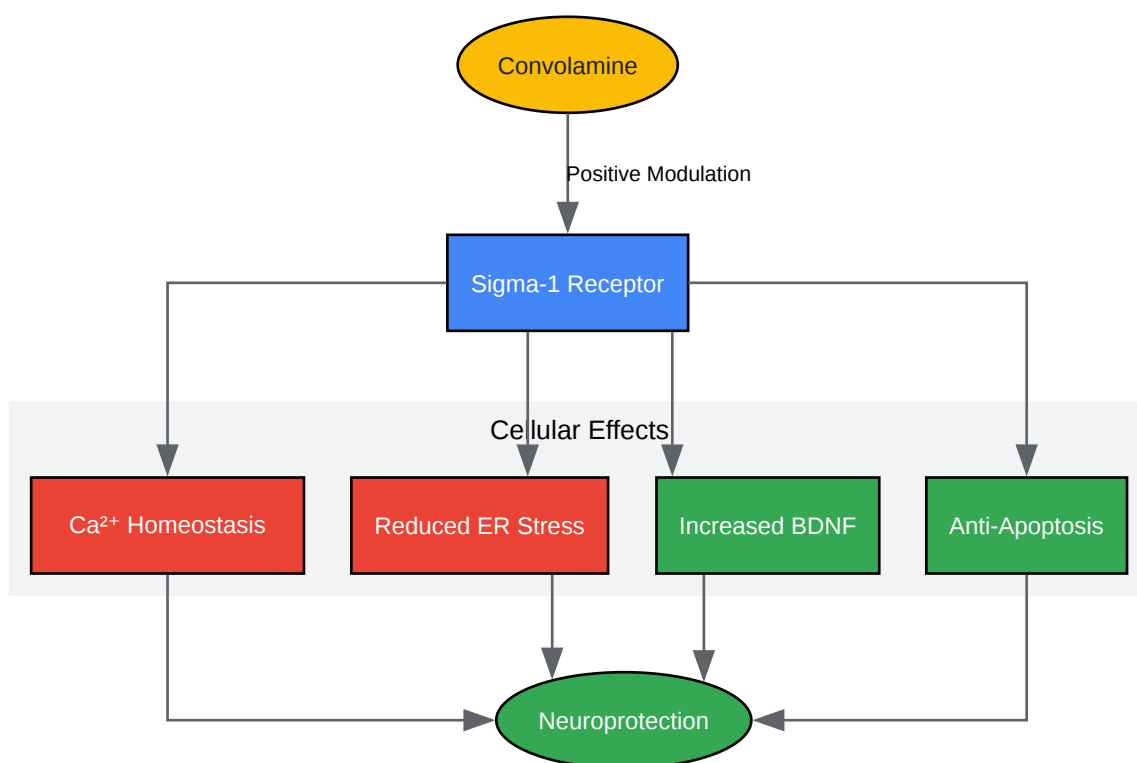
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Caption: Sigma-1 Receptor Signaling Pathway.

Neuroprotective Mechanisms of Convolamine

As a positive modulator of S1R, **convolamine** enhances the neuroprotective signaling cascades initiated by S1R activation. This includes:

- Calcium Homeostasis: By potentiating S1R's modulation of IP3 receptors, **convolamine** helps maintain proper calcium flux between the ER and mitochondria, which is crucial for mitochondrial function and ATP production.[17]
- ER Stress Reduction: Enhanced S1R activity helps to alleviate ER stress, a key factor in neurodegenerative diseases.[14]
- Modulation of Ion Channels: S1R activation can modulate the activity of various ion channels, contributing to neuronal stability.[19]
- Promotion of Neurotrophic Factors: S1R signaling has been linked to the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and plasticity.[11]

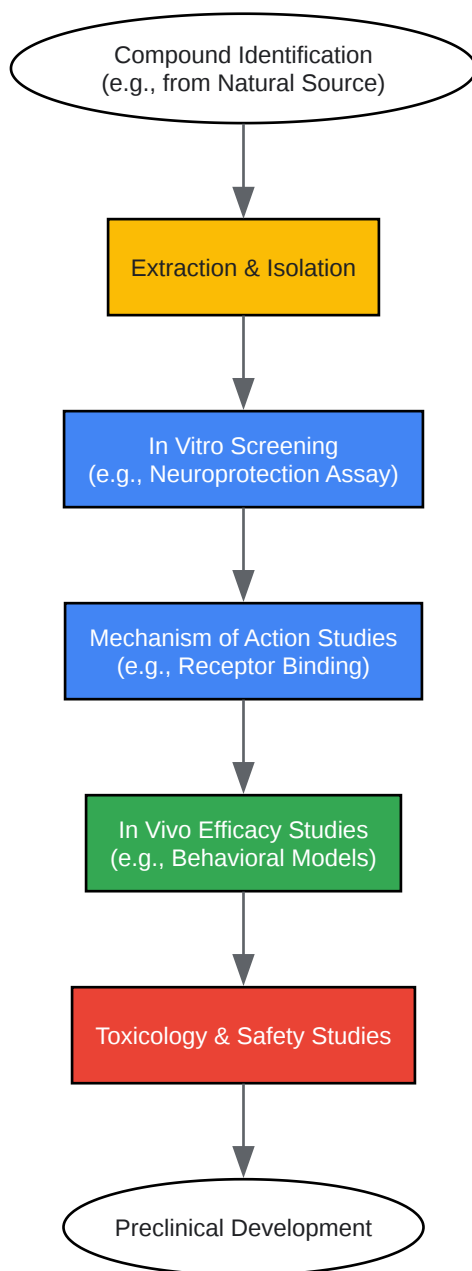


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Caption: Neuroprotective Mechanisms of **Convolamine**.

Experimental Workflow

The investigation of novel neuroprotective compounds like **convolamine** typically follows a structured workflow, from initial screening to in vivo validation.



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Caption: General Experimental Workflow for Neuroprotective Drug Discovery.

Conclusion

Convolamine, a key alkaloid from the Ayurvedic herb Shankhpushpi (*Convolvulus prostratus*), presents a compelling case for further investigation as a neuroprotective and cognitive-enhancing agent. Its unique mechanism as a positive modulator of the sigma-1 receptor provides a promising avenue for the development of novel therapeutics for neurodegenerative and cognitive disorders. This technical guide has provided a foundational understanding of **convolamine**, including methods for its study and its pharmacological context. Future research should focus on the precise quantification of **convolamine** in various Shankhpushpi sources and commercial formulations, as well as further elucidation of its downstream signaling pathways to fully unlock its therapeutic potential.

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